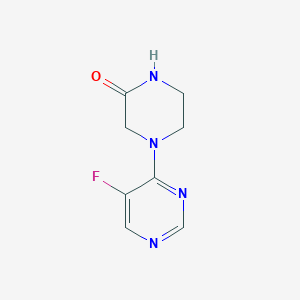
4-(5-Fluoropyrimidin-4-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(5-Fluoropyrimidin-4-yl)piperazin-2-one" is a synthetic molecule that appears to be related to various pharmacologically active compounds. The papers provided discuss derivatives of fluoroquinolone, fluorinated indoles and piperazines, and other fluorinated pyrimidine compounds, which are often synthesized for their potential antimicrobial and pharmacokinetic properties .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from commercially available or easily synthesized intermediates. For example, the synthesis of fluoroquinolone derivatives involves attaching piperazinyl moieties to the C7 position of the fluoroquinolone core . Another example is the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, which is a key intermediate in the preparation of deoxycytidine kinase inhibitors, involving a four-step telescoped process from 2,4-dichloro-5-fluoropyrimidine .
Molecular Structure Analysis
The molecular structure of compounds similar to "4-(5-Fluoropyrimidin-4-yl)piperazin-2-one" is characterized by the presence of a fluoropyrimidine moiety and a piperazine ring. These structures are often confirmed by spectral analysis, including LC-MS, NMR, and IR spectroscopy . X-ray diffraction studies can also be used to confirm the crystal structure of synthesized compounds, as seen in the study of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include condensation reactions, nucleophilic substitutions, and cyclization reactions. For instance, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives involves cyclization and subsequent treatment with various substituted arylisocyanates and arylisothiocyanates .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and pKa, are influenced by the presence of fluorine atoms and the basicity of the piperazine ring. The introduction of fluorine atoms can significantly reduce the pKa of the compounds, which in turn can have a beneficial influence on oral absorption . The antimicrobial activity of these compounds is often evaluated in vitro against various bacterial strains, and their efficacy can be compared to standard drugs .
Aplicaciones Científicas De Investigación
Fluorination of Piperazine Derivatives
Research has demonstrated the synthesis and pharmacological evaluation of fluorinated piperazine derivatives, providing insights into their potential as selective human 5-HT1D receptor ligands. Fluorination has been shown to significantly reduce the pKa of compounds, influencing oral absorption and demonstrating the compound's potential in drug design and development for targeted therapies (M. B. van Niel et al., 1999).
Antimicrobial and Antineoplastic Properties
The quinolone antibacterials, including fluoroquinolones, represent a class with significant therapeutic potential. The structural modifications, including fluorination, have been crucial in enhancing antimicrobial efficacy and reducing side effects. This underscores the compound's role in the development of new antibiotics with improved profiles (J. Domagala, 1994).
Neuropharmacological Applications
The synthesis and evaluation of fluorophenyl-indoles with piperazine substitution have revealed potent dopamine D-2 and serotonin 5-HT2 receptor affinity. This research highlights the compound's potential application in the development of novel antipsychotic medications (J. Perregaard et al., 1992).
Corrosion Inhibition
A study on the corrosion inhibition properties of piperidine derivatives on iron demonstrates the compound's utility in industrial applications. Through quantum chemical calculations and molecular dynamics simulations, the efficacy of these derivatives as corrosion inhibitors was established, indicating their potential in materials science and engineering (S. Kaya et al., 2016).
PET Imaging
The compound's derivatives have been explored for their potential in PET imaging of serotonin 1A receptors, offering insights into their application in neurological research and the study of various psychiatric disorders (J. Choi et al., 2015).
Estrogen Receptor Binding
Research into pyrimidine-piperazine-chromene and -quinoline conjugates has shown significant anti-proliferative activities against human breast cancer cell lines, suggesting the compound's relevance in cancer research and therapy (I. Parveen et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
4-(5-fluoropyrimidin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN4O/c9-6-3-10-5-12-8(6)13-2-1-11-7(14)4-13/h3,5H,1-2,4H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOYXPXHUMATBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC=NC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoropyrimidin-4-yl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2546696.png)
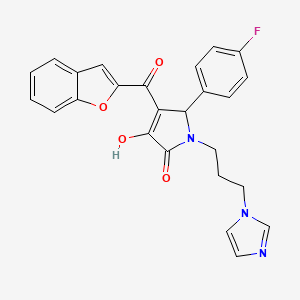
![1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine](/img/structure/B2546699.png)
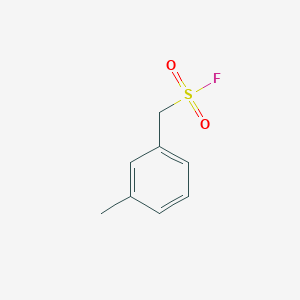
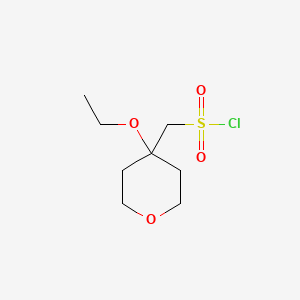
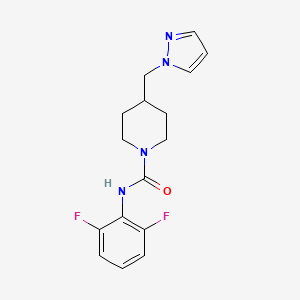
![N-[2-(2-benzyl-1H-indol-3-yl)ethyl]pentanamide](/img/structure/B2546703.png)
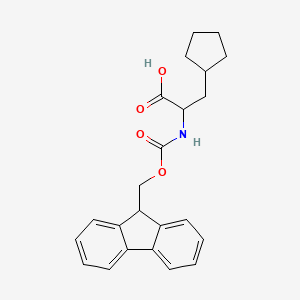
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2546705.png)
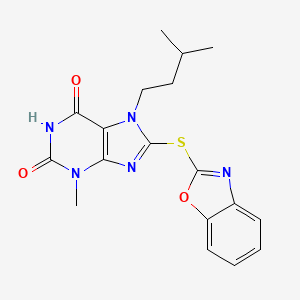
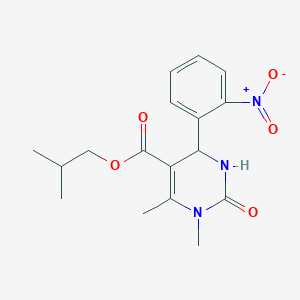
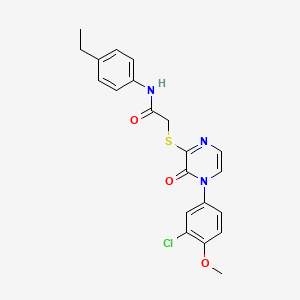
![Methyl 2-[4-[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2546711.png)